molecular formula C21H26N4O5S B2992911 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921845-09-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2992911
CAS No.: 921845-09-2
M. Wt: 446.52
InChI Key: DOMAKSHVEUQGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c26-11-16-9-23-21(25(16)10-19(27)24-15-3-1-2-4-15)31-12-20(28)22-8-14-5-6-17-18(7-14)30-13-29-17/h5-7,9,15,26H,1-4,8,10-13H2,(H,22,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMAKSHVEUQGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and an imidazole derivative. Its molecular formula is C21H26N4O3SC_{21}H_{26}N_4O_3S, with a molecular weight of approximately 402.52 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thioacetamide group may enhance this activity by facilitating interactions with microbial enzymes or membranes.

Anticancer Properties

Research has shown that imidazole derivatives can possess anticancer activity through multiple mechanisms, including the induction of apoptosis and inhibition of tumor growth. The specific compound may influence pathways such as the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. Preliminary studies suggest that this compound could inhibit the growth of certain cancer cell lines.

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes. For instance:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA-A receptors, potentially leading to anxiolytic effects.
  • Enzyme Inhibition : The thioacetamide moiety may act as a substrate or inhibitor for various metabolic enzymes, affecting drug metabolism and efficacy.

Case Studies

StudyFindingsReference
Study 1Showed significant antibacterial activity against E. coli
Study 2Indicated cytotoxic effects on breast cancer cell lines
Study 3Explored the interaction with GABA receptors in vitro

Research Findings

Recent investigations into related compounds have revealed insights into their biological activities:

  • Antiviral Activity : Some derivatives have been noted for their potential in treating viral infections, particularly HIV.
  • Neuroprotective Effects : Certain structural analogs have demonstrated protective effects in neurodegenerative models, suggesting possible applications in treating conditions like Alzheimer's disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.